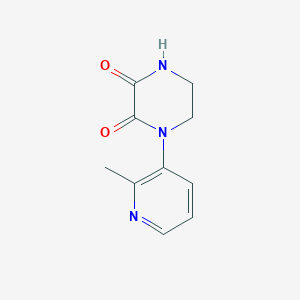
2-(pentylamino)Benzonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(pentylamino)Benzonitrile is an organic compound that belongs to the class of benzonitriles It is characterized by the presence of a pentylamino group attached to the benzene ring, along with a nitrile group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(pentylamino)Benzonitrile can be achieved through several methods. One common approach involves the reaction of 2-chlorobenzonitrile with pentylamine under suitable conditions. The reaction typically requires a solvent such as dimethylformamide (DMF) and a base like potassium carbonate. The reaction is carried out at elevated temperatures to facilitate the substitution of the chlorine atom with the pentylamino group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, green chemistry approaches, such as the use of ionic liquids as solvents, can be employed to minimize environmental impact .
化学反応の分析
Types of Reactions
2-(pentylamino)Benzonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amides or carboxylic acids.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The pentylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles like sodium azide or thiolates can be employed for substitution reactions.
Major Products
Oxidation: Amides or carboxylic acids.
Reduction: Primary amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
2-(pentylamino)Benzonitrile has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and as a potential ligand for receptor studies.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 2-(pentylamino)Benzonitrile involves its interaction with specific molecular targets. The nitrile group can form coordination complexes with transition metals, making it useful in catalysis. Additionally, the pentylamino group can interact with biological receptors, influencing various biochemical pathways. The exact mechanism depends on the specific application and target .
類似化合物との比較
Similar Compounds
- 2-(methylamino)Benzonitrile
- 2-(ethylamino)Benzonitrile
- 2-(propylamino)Benzonitrile
- 2-(butylamino)Benzonitrile
Uniqueness
2-(pentylamino)Benzonitrile is unique due to the presence of the pentylamino group, which imparts distinct chemical and physical properties. This longer alkyl chain can influence the compound’s solubility, reactivity, and interaction with biological targets, making it suitable for specific applications where shorter alkyl chains may not be effective .
特性
分子式 |
C12H16N2 |
|---|---|
分子量 |
188.27 g/mol |
IUPAC名 |
2-(pentylamino)benzonitrile |
InChI |
InChI=1S/C12H16N2/c1-2-3-6-9-14-12-8-5-4-7-11(12)10-13/h4-5,7-8,14H,2-3,6,9H2,1H3 |
InChIキー |
CTLMURMKLCGOMK-UHFFFAOYSA-N |
正規SMILES |
CCCCCNC1=CC=CC=C1C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


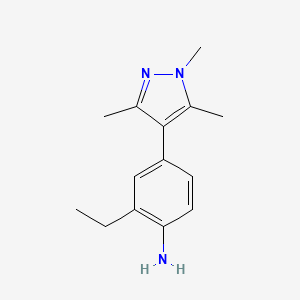
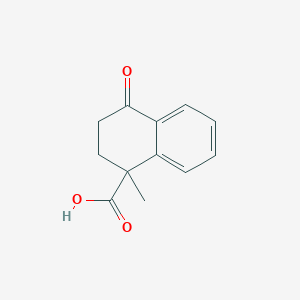

![1-Bromo-4-fluoro-2-[1-(methoxymethoxy)ethyl]benzene](/img/structure/B13877121.png)

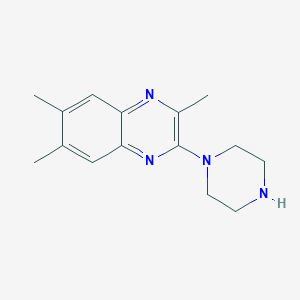
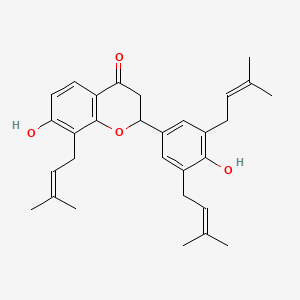
![2-(Chloromethyl)-6-methylimidazo[1,2-a]pyrimidine](/img/structure/B13877139.png)

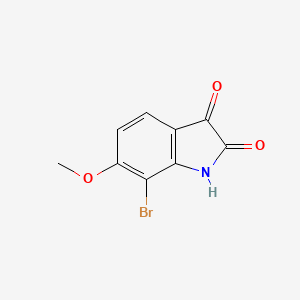
![2-[1-(4-Methoxyphenyl)ethylamino]-1,3-thiazole-5-carboxylic acid](/img/structure/B13877161.png)

![ethyl N-[2-amino-4-[(4-chlorophenyl)methoxy]phenyl]carbamate](/img/structure/B13877171.png)
